molecular formula C10H10O5 B8323631 8-Methoxy-1,4-benzodioxane-5-carboxylic acid

8-Methoxy-1,4-benzodioxane-5-carboxylic acid

Cat. No. B8323631
M. Wt: 210.18 g/mol
InChI Key: PWJRPWPPVFPUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-1,4-benzodioxane-5-carboxylic acid is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid

InChI

InChI=1S/C10H10O5/c1-13-7-3-2-6(10(11)12)8-9(7)15-5-4-14-8/h2-3H,4-5H2,1H3,(H,11,12)

InChI Key

PWJRPWPPVFPUQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)O)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

171.5 g of 2,3-dihydroxy-4-methoxy benzoic acid, 515 cm3 of alcohol, 280 cm3 of soda lye and 175 g of ethylene bromide were introduced into a balloon blask provided with an agitator, a thermometer and an inlet pipe for nitrogen. The mixture was heated under reflux and then cooled and poured into 2.8 liters of water. The solution was filtered and treated with 85 cm3 of concentrated hydrochloric acid. The preciptate was dried off, washed and dried. After recrystallization in dimethylformamide, 110 g of 8-methoxy-1,4-benzodioxane-5-carboxylic acid were obtained (M.P.: 224°-226° C.; yield: 57%).
Quantity
171.5 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
515 mL
Type
reactant
Reaction Step One
Quantity
175 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 L
Type
solvent
Reaction Step Two

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